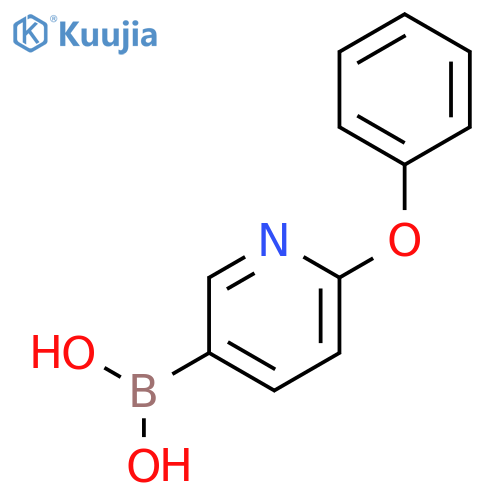Cas no 1270921-80-6 ((6-phenoxypyridin-3-yl)boronic acid)

1270921-80-6 structure
商品名:(6-phenoxypyridin-3-yl)boronic acid
CAS番号:1270921-80-6
MF:C11H10BNO3
メガワット:215.013002872467
MDL:MFCD12403506
CID:1039296
(6-phenoxypyridin-3-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (6-Phenoxypyridin-3-yl)boronic acid
- 6-Phenoxypyridine-3-boronic acid
- 2-Phenoxypyridine-5-boronic acid
- (6-phenoxypyridin-3-yl)boronic acid
-
- MDL: MFCD12403506
- インチ: InChI=1S/C11H10BNO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H
- InChIKey: BVSDPMDHUFPPMM-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)OC2=NC=C(C=C2)B(O)O
計算された属性
- せいみつぶんしりょう: 215.07500
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- ふってん: 404.0±55.0 °C(Predicted)
- PSA: 62.58000
- LogP: 0.55370
(6-phenoxypyridin-3-yl)boronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB335577-1g |
6-Phenoxypyridine-3-boronic acid, 96%; . |
1270921-80-6 | 96% | 1g |
€212.80 | 2025-02-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P40830-10g |
(6-Phenoxypyridin-3-yl)boronic acid |
1270921-80-6 | 97% | 10g |
¥13930.0 | 2024-07-19 | |
| Fluorochem | 217175-250mg |
6-Phenoxypyridin-3-yl)boronic acid |
1270921-80-6 | 95% | 250mg |
£150.00 | 2022-03-01 | |
| Fluorochem | 217175-5g |
6-Phenoxypyridin-3-yl)boronic acid |
1270921-80-6 | 95% | 5g |
£1225.00 | 2022-03-01 | |
| abcr | AB335577-1 g |
6-Phenoxypyridine-3-boronic acid; 96% |
1270921-80-6 | 1g |
€484.00 | 2023-04-26 | ||
| Alichem | A029168963-5g |
6-Phenoxypyridine-3-boronic acid |
1270921-80-6 | 95% | 5g |
$698.70 | 2022-04-03 | |
| Matrix Scientific | 092569-1g |
(6-Phenoxypyridin-3-yl)boronic acid, 95+% |
1270921-80-6 | 95+% | 1g |
$672.00 | 2023-09-10 | |
| 1PlusChem | 1P000X3S-250mg |
Boronic acid, B-(6-phenoxy-3-pyridinyl)- |
1270921-80-6 | 96% | 250mg |
$51.00 | 2024-07-09 | |
| abcr | AB335577-10g |
6-Phenoxypyridine-3-boronic acid, 96%; . |
1270921-80-6 | 96% | 10g |
€1024.80 | 2025-02-21 | |
| Aaron | AR000XC4-250mg |
Boronic acid, B-(6-phenoxy-3-pyridinyl)- |
1270921-80-6 | 96% | 250mg |
$59.00 | 2025-02-10 |
(6-phenoxypyridin-3-yl)boronic acid 関連文献
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
1270921-80-6 ((6-phenoxypyridin-3-yl)boronic acid) 関連製品
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1270921-80-6)(6-phenoxypyridin-3-yl)boronic acid

清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):156.0/522.0/896.0
atkchemica
(CAS:1270921-80-6)(6-phenoxypyridin-3-yl)boronic acid

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ